2-(Aminomethyl)-3,4-dimethylphenol
Description
Contextualization within the Class of Aminomethylphenols and Substituted Phenols
2-(Aminomethyl)-3,4-dimethylphenol belongs to the larger families of substituted phenols and aminomethylphenols. Substituted phenols are a class of organic compounds where one or more hydrogen atoms on the benzene (B151609) ring of a phenol (B47542) molecule are replaced by other functional groups. nih.gov The nature and position of these substituents significantly influence the compound's physical and chemical properties, including its acidity, reactivity, and biological activity. mdpi.com For instance, the presence of electron-donating groups, such as methyl groups, can impact the reactivity of the phenol ring.
Aminomethylphenols, also known as phenolic Mannich bases, are characterized by the presence of an amino group linked to a phenol via a methylene (B1212753) bridge. nih.gov These compounds are typically synthesized through the Mannich reaction, a versatile carbon-carbon bond-forming reaction involving a phenol, formaldehyde (B43269) (or a source thereof like paraformaldehyde), and a primary or secondary amine. google.com Research into various aminomethylphenols has revealed their potential as antioxidants. nih.gov The antioxidant activity of phenolic compounds is often attributed to their ability to act as free radical scavengers. mdpi.comnih.gov
The foundational phenol in the target molecule is 3,4-dimethylphenol (B119073), also known as 3,4-xylenol. nih.gov This compound is a colorless to light tan crystalline solid. nih.gov
Table 1: Physicochemical Properties of 3,4-Dimethylphenol
| Property | Value |
|---|---|
| Molecular Formula | C8H10O |
| Molecular Weight | 122.16 g/mol nih.gov |
| Melting Point | 65-68 °C sigmaaldrich.com |
| Boiling Point | 227 °C sigmaaldrich.com |
This data is for 3,4-dimethylphenol, the parent phenol of the subject compound.
Academic Significance and Identified Research Gaps for the Compound
The academic significance of this compound currently lies more in its potential and the research gaps it represents rather than in a body of established findings. The combination of a substituted phenol and an aminomethyl group in its structure suggests that it could be a target for synthesis and evaluation in several research areas.
Detailed Research Findings on Analogous Compounds:
Synthesis: The synthesis of aminomethyl derivatives of other substituted phenols has been successfully demonstrated. For example, a series of novel aminomethyl derivatives of 4-methyl-2-prenylphenol were synthesized from p-cresol and prenol. nih.gov Another related synthesis is that of 2,4,6-tris(dimethylaminomethyl)phenol, which is prepared via the Mannich condensation reaction of phenol, dimethylamine (B145610), and paraformaldehyde. google.com These established synthetic routes for similar compounds provide a clear pathway for the potential synthesis of this compound.
Antioxidant Properties: Research on other aminomethylphenols has indicated their potential as antioxidants. A study on novel aminomethyl derivatives of 4-methyl-2-prenylphenol found that a Mannich base with an octylaminomethyl group exhibited radical-scavenging activity and the ability to inhibit oxidative hemolysis of red blood cells. nih.gov Similarly, heteroaryl-substituted phenols have been synthesized and evaluated for their activity as radical scavengers. nih.gov These findings suggest that this compound could also possess antioxidant properties worthy of investigation.
Identified Research Gaps:
A comprehensive search of scientific literature reveals a significant gap in the specific study of this compound. There is a lack of published data on its:
Confirmed Synthesis and Characterization: While plausible synthetic routes can be inferred, the actual synthesis and detailed characterization (e.g., spectroscopic data) of this compound are not readily available in the literature.
Biological Activity: There are no specific studies on the biological activities of this compound, including its potential antioxidant, antimicrobial, or other pharmacological properties.
Chemical Reactivity: Detailed studies on its chemical reactivity, thermal stability, and potential for further functionalization are absent.
Applications: Consequently, there are no documented applications for this specific compound in materials science, pharmaceuticals, or other fields.
The absence of this information presents a clear opportunity for original research. Investigating the synthesis, characterization, and potential properties of this compound could contribute valuable knowledge to the field of medicinal chemistry and materials science.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,4-dimethylphenol |
| p-cresol |
| prenol |
| 4-methyl-2-prenylphenol |
| 2,4,6-tris(dimethylaminomethyl)phenol |
| formaldehyde |
| paraformaldehyde |
Structure
2D Structure
3D Structure
Properties
CAS No. |
91597-51-2 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(aminomethyl)-3,4-dimethylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-9(11)8(5-10)7(6)2/h3-4,11H,5,10H2,1-2H3 |
InChI Key |
VSYYOSUMBQANGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)CN)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches to 2-(Aminomethyl)-3,4-dimethylphenol
The most straightforward methods for the synthesis of this compound involve the direct introduction of an aminomethyl group onto the aromatic ring of 3,4-dimethylphenol (B119073). This is typically achieved through variations of the Mannich reaction.
Mannich Reaction Protocols for Aminomethylphenol Formation
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, 3,4-dimethylphenol), formaldehyde (B43269), and a primary or secondary amine or ammonia (B1221849). The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol (B47542) ring.
The conventional Mannich reaction for the synthesis of aminomethylphenols is a well-established method. In a typical procedure for a related compound, phenol is reacted with dimethylamine (B145610) and paraformaldehyde. google.com The reactants are mixed, often at a controlled temperature, and allowed to react for a specific duration. For the synthesis of 2,4,6-tris(dimethylaminomethyl)phenol, a mixture of phenol and an aqueous solution of dimethylamine is prepared, to which paraformaldehyde is added in portions. google.com The reaction mixture is then heated for several hours to ensure completion. google.com A similar approach can be extrapolated for the synthesis of this compound, where 3,4-dimethylphenol would be the starting phenol. The general reaction scheme involves the reaction of 3,4-dimethylphenol with formaldehyde and an amine, such as ammonia or a primary/secondary amine. The conditions, including temperature and reaction time, would need to be optimized for the specific substrate to favor mono-substitution at the ortho position to the hydroxyl group.
A general representation of the conventional Mannich reaction is depicted in the table below:
| Reactants | Reagents & Conditions | Product |
| Phenol, Dimethylamine, Paraformaldehyde | 0-70 °C initial mixing, then 30-100 °C for 1-4 hours | 2,4,6-tris(dimethylaminomethyl)phenol |
| 1-(2-hydroxyphenyl)-1,3-butanedione, Secondary Amine, Formaldehyde | Room temperature, neutral conditions | 3-aminomethyl-2-methyl-chromones |
| 3-Pentadecylphenol, Di-n-propylamine, Formaldehyde | Aqueous ethanol, basic conditions | Aminomethylated 3-pentadecylphenol |
This table presents examples of conventional Mannich reactions on various phenolic compounds, illustrating the general conditions that could be adapted for the synthesis of this compound.
To address some of the limitations of conventional heating, such as long reaction times and potential side product formation, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. Microwave irradiation can significantly accelerate reaction rates and improve yields in many organic transformations, including the Mannich reaction. mdpi.com The use of microwave heating allows for rapid and uniform heating of the reaction mixture, often leading to cleaner reactions and easier purification. nih.gov
For the synthesis of aminomethylated phenols, microwave-assisted protocols have been developed. For instance, the synthesis of various heterocyclic compounds, which can be analogous to the aminomethylation of phenols, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. mdpi.com While a specific microwave-assisted protocol for the synthesis of this compound is not explicitly detailed in the available literature, the general principles of MAOS can be applied. This would involve subjecting a mixture of 3,4-dimethylphenol, formaldehyde, and an appropriate amine to microwave irradiation in a suitable solvent or under solvent-free conditions. The reaction time and microwave power would be key parameters to optimize for maximizing the yield of the desired product.
The benefits of microwave assistance in related syntheses are highlighted in the following table:
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Macrocyclic Schiff Base Synthesis | Mixture of oligomers and macrocycles, moderate yields | Selective formation of macrocycles, higher yields, shorter times | mdpi.com |
| N-Phenylsuccinimide Synthesis | Several hours of heating | Four minutes of heating, higher energy efficiency | nih.gov |
| Acylation of Amines, Alcohols, and Phenols | Longer reaction times | Faster and efficient acylation | nih.gov |
This table showcases the advantages of microwave-assisted synthesis in reactions involving components similar to those in the Mannich reaction, suggesting its potential for the efficient synthesis of this compound.
Alternative Aminomethylation Strategies
Beyond the direct Mannich reaction, other synthetic routes can be envisioned for the preparation of this compound. These methods typically involve the formation of a precursor molecule that is then converted to the final aminomethylated product.
An alternative approach involves the synthesis of a Schiff base precursor, followed by its reduction to the desired amine. A Schiff base, or imine, can be formed by the condensation of a primary amine with an aldehyde or ketone. In this context, one could theoretically synthesize a Schiff base from 2-hydroxy-5,6-dimethylbenzaldehyde and a primary amine. The subsequent reduction of the C=N double bond of the imine would yield the target 2-(aminomethyl)phenol (B125469) derivative.
The synthesis of Schiff bases from substituted benzaldehydes and their subsequent reduction is a common transformation in organic chemistry. unh.edu Various reducing agents can be employed for the reduction of imines, including sodium borohydride (B1222165) and catalytic hydrogenation. The choice of reducing agent would depend on the other functional groups present in the molecule to ensure chemoselectivity. While this method is theoretically sound, its application to the synthesis of this compound is contingent on the availability of the starting aldehyde, 2-hydroxy-5,6-dimethylbenzaldehyde, for which a direct synthetic source is not readily found in the literature.
Another potential synthetic route involves the initial formation of a bromomethyl derivative of 3,4-dimethylphenol, followed by nucleophilic substitution with an amine. This two-step process would first involve the introduction of a bromomethyl group (-CH2Br) onto the phenol ring, likely at the ortho position, to form 2-(bromomethyl)-3,4-dimethylphenol. This intermediate could then be reacted with ammonia or a primary amine to displace the bromide and form the desired aminomethyl group.
Catalytic C-H Aminomethylation Approaches
Direct C-H aminomethylation of phenolic compounds, particularly 3,4-dimethylphenol, represents a primary route for synthesizing this compound. The Mannich reaction is a cornerstone of this approach, involving the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org In the context of phenols, this reaction typically occurs at the ortho position to the hydroxyl group due to electronic activation and directing effects.
The classical Mannich reaction involves a substrate containing an active hydrogen atom (the phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgcore.ac.uk The reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the electron-rich phenol ring. wikipedia.org
Research into the Mannich reaction on phenols has elucidated that the process can yield various products depending on the reaction conditions and the molar ratios of the reactants. core.ac.uk For instance, using primary amines can lead to the formation of N-alkyl-3,4-dihydro-1,3,2H-benzoxazines as intermediates or final products, alongside the desired 2-alkylaminomethylphenols. core.ac.uk Mechanistic studies have shown that the initial product is often an o-hydroxybenzylamine, which can exist in equilibrium with a corresponding benzoxazine (B1645224). researchgate.net
Modern approaches focus on catalytic methods to improve efficiency and selectivity. While the classical Mannich reaction can be performed under acid or base catalysis, recent developments have explored a wider range of catalysts. researchgate.netsciforum.net For the aminomethylation of various amines, catalysts such as NiCl₂·6H₂O, CuCl₂·2H₂O, and SmCl₃·6H₂O have been investigated, showcasing the ongoing effort to refine this transformation. sciforum.net The direct catalytic enantioselective α-aminomethylation of ketones has also been achieved using various formaldehyde-derived imines, indicating a potential for developing stereoselective variants for phenolic substrates. researchgate.net
Table 1: Overview of Catalytic Approaches for Aminomethylation
| Catalytic System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Acid/Base Catalysis | Phenols, Ketones | Traditional method for Mannich reactions. | wikipedia.org |
| NiCl₂·6H₂O, CuCl₂·2H₂O | Amines | Used for aminomethylation involving urea/thiourea. | sciforum.net |
| Proline Organocatalysis | Ketones | Enables asymmetric Mannich reactions. | wikipedia.org |
| Brønsted Acid (HPF₆) | Aryl Olefins | Catalyzes three-component reaction to form 1,3-oxazinanes. | uni-koeln.de |
Precursor Synthesis and Regiospecific Modifications for this compound
The targeted synthesis of this compound necessitates the efficient preparation of its key precursor, 3,4-dimethylphenol (also known as 3,4-xylenol). nih.gov
3,4-Dimethylphenol is a member of the xylenol isomers and serves as a fundamental building block. nih.gov Traditionally, xylenols are extracted from coal tar. google.com However, synthetic routes are crucial for obtaining specific isomers in high purity. One industrial synthesis involves the methylation of phenol, though this can produce a mixture of isomers. google.comresearchgate.net More targeted syntheses are often required.
Ipso-hydroxylation provides a modern and direct method for synthesizing phenols from corresponding arylboronic acids or other aryl derivatives. This reaction involves the replacement of a substituent, typically a boronic acid group, with a hydroxyl group at the same ring position.
Several methods have been developed for the ipso-hydroxylation of arylboronic acids. A notable environmentally friendly approach utilizes aqueous hydrogen peroxide (H₂O₂) as the oxidant in water, without the need for a metal catalyst. rsc.orgresearchgate.net For example, using sodium perborate (B1237305) in water can yield phenols in very short reaction times. rsc.org Other systems, such as H₂O₂ with an acidic alumina (B75360) catalyst or a PEG400-H₂O₂ system, have also proven effective at room temperature. researchgate.net Furthermore, copper-promoted ipso-hydroxylation has been reported, which involves a high-valent Cu(III)-oxyl-hydroxo intermediate, demonstrating the utility of transition metals in facilitating this transformation. nih.gov
Table 2: Selected Ipso-Hydroxylation Methods for Phenol Synthesis
| Reagent/Catalyst | Substrate | Key Advantages | Reference |
|---|---|---|---|
| Sodium Perborate / H₂O | Arylboronic Acids | Catalyst- and solvent-free potential, rapid reaction. | rsc.org |
| H₂O₂ / Acidic Alumina | Arylboronic Acids | Reusable catalyst system. | researchgate.net |
| H₂O₂ / PEG400 | Arylboronic Acids | Catalyst-free, room temperature conditions. | researchgate.net |
| Cu(I) / H₂O₂ | Benzophenones | Directed hydroxylation, involves Cu(III) intermediate. | nih.gov |
The development of green synthetic protocols is a major focus in modern chemistry. For phenol synthesis, this includes catalyst-free methods and the use of non-toxic, renewable resources. The aforementioned ipso-hydroxylation of arylboronic acids using aqueous H₂O₂ is a prime example of a green protocol, as it often proceeds in water without hazardous organic solvents or metal catalysts. rsc.orgresearchgate.net
Another approach involves the synthesis of 3,5-dimethylphenol (B42653) from xylene through a three-step process of carbonylation, oxidation, and hydrolysis, which is noted for its low cost and reduced waste. google.com The synthesis of 4-chloro-3,5-dimethylphenol (B1207549) using a recyclable cupric salt catalyst and oxygen or air as the oxidant also highlights a more environmentally conscious approach. google.com
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and provides a viable pathway to aminophenol precursors. beilstein-journals.org A plausible synthetic route to an amino-substituted phenol involves the nitration of 3,4-dimethylphenol, followed by the reduction of the resulting nitro-derivative.
A wide array of reagents and catalytic systems are available for the reduction of aromatic nitro compounds to the corresponding anilines. wikipedia.org These methods vary in their chemoselectivity and tolerance of other functional groups.
Common Methods for Nitro Group Reduction:
Catalytic Hydrogenation: This is a widely used industrial method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org
Metal-Acid Systems: The use of metals like iron, tin, or zinc in an acidic medium is a classical and effective method. wikipedia.org
Transfer Hydrogenation: Reagents like formic acid or triethylsilane can be used with a catalyst (e.g., Pd/C) to achieve reduction. organic-chemistry.org
Metal-Free Reductions: More recent methods avoid the use of metals. For instance, trichlorosilane (B8805176) in combination with a tertiary amine can efficiently reduce both aromatic and aliphatic nitro compounds. beilstein-journals.org Another metal-free approach uses tetrahydroxydiboron (B82485) in water. organic-chemistry.org
The choice of reducing agent is critical, especially when other reducible functional groups are present in the molecule. Metal hydrides are typically not used for reducing aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org
Table 3: Comparison of Reagents for Aromatic Nitro Group Reduction
| Reagent/System | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Varies (pressure, temp.) | High yield, clean reaction. | Requires specialized equipment (hydrogenator). | wikipedia.org |
| Iron / Acidic Media | Reflux | Inexpensive, widely applicable. | Stoichiometric metal waste. | wikipedia.org |
| Tin(II) Chloride | Varies | Good for laboratory scale. | Stoichiometric tin waste. | wikipedia.org |
| Trichlorosilane / Tertiary Amine | Mild | Metal-free, good functional group tolerance. | Reagents are moisture-sensitive. | beilstein-journals.org |
| Tetrahydroxydiboron / Water | Room Temperature | Metal-free, mild, aqueous solvent. | Reagent cost may be a factor. | organic-chemistry.org |
Synthesis of 3,4-Dimethylphenol Derivatives
Mechanistic Investigations of this compound Synthesis Reactions
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound, which is most commonly achieved via the Mannich reaction. The mechanism of the Mannich reaction involving phenols has been a subject of detailed study. core.ac.ukresearchgate.net
The reaction is initiated by the formation of an electrophilic species, an N-methylenealkylamine or its corresponding iminium ion (R-N⁺=CH₂), from the reaction between an amine and formaldehyde. wikipedia.orgresearchgate.net The phenol, acting as the nucleophile, then attacks this electrophile. Due to the ortho-para directing nature of the hydroxyl group, the attack occurs preferentially at the ortho position (position 2 in 3,4-dimethylphenol), which is sterically accessible and electronically activated.
Detailed mechanistic investigations have revealed the complexity of this process. researchgate.net The initial product of the reaction between a phenol and an N-methylenealkylamine is the ortho-hydroxybenzylamine. researchgate.net This intermediate can undergo a subsequent, rapid, and reversible reaction with another molecule of the N-methylenealkylamine to form a 1,3-benzoxazine and a primary amine. researchgate.net Over time, the yield of the desired ortho-hydroxybenzylamine can increase through the slow aminolysis of the benzoxazine intermediate and further reaction of the starting phenol. researchgate.net The formation of by-products, such as benzyldiamines, has also been observed. researchgate.net The specific pathway and product distribution can be influenced by factors such as the solvent, temperature, and the nature of the amine and phenol used. core.ac.uk
Elucidation of Ortho-Quinone Methide (o-QM) Intermediates in Aminomethylation
The formation of this compound via the Mannich reaction of 3,4-dimethylphenol, formaldehyde, and a secondary amine is a classical synthetic route. However, the mechanistic intricacies, particularly the involvement of ortho-quinone methide (o-QM) intermediates, have been a subject of deeper investigation. An o-QM is a highly reactive species characterized by a cyclohexadiene core with an exocyclic methylene (B1212753) group and a carbonyl group in the ortho position.
While direct spectroscopic observation of the o-QM derived from this compound during its synthesis is challenging due to its transient nature, its existence is strongly supported by trapping experiments and theoretical calculations. The currently accepted mechanism posits that the initial Mannich reaction leads to the formation of the aminomethylated phenol. Under certain conditions, such as thermal or catalytic activation, this Mannich base can undergo elimination of the amine moiety to generate the corresponding o-QM. This reactive intermediate can then be intercepted by various nucleophiles or participate in cycloaddition reactions. nih.govresearchgate.netnih.gov
For instance, studies on related phenolic systems have demonstrated that Mannich bases can serve as effective precursors to o-QMs. These o-QMs can then undergo [4+2] cycloaddition reactions with various dienophiles, leading to the formation of complex heterocyclic scaffolds. nih.govnih.gov Chemoenzymatic approaches using enzymes like tyrosinase or laccase on ortho-cresol substrates, which are structurally analogous to 3,4-dimethylphenol, have also been shown to proceed through o-QM intermediates. chemrxiv.org These enzymatic methods offer a high degree of selectivity in the generation of the o-QM, which can then be trapped by nucleophiles. chemrxiv.orgnih.gov
The formation of the o-QM from 2-(aminomethyl)phenols is a key transformation that significantly expands the synthetic utility of these compounds beyond their initial role as simple Mannich bases. The ability to generate this reactive intermediate in situ allows for a range of subsequent chemical modifications. nih.govrsc.org
Reaction Kinetics and Selectivity Studies in Phenol Functionalization
The efficiency and outcome of the synthesis of this compound are governed by reaction kinetics and selectivity, particularly the regioselectivity of the initial aminomethylation of 3,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring play a crucial role in determining the position of the incoming aminomethyl group.
The hydroxyl group is a strong activating and ortho-, para-directing group, while the methyl groups are weakly activating and also ortho-, para-directing. In 3,4-dimethylphenol, the positions ortho to the hydroxyl group are C2 and C6. The C2 position is sterically less hindered than the C6 position, which is flanked by a methyl group at C5 (if numbering starts from the hydroxyl group as C1). Consequently, the aminomethylation reaction predominantly occurs at the C2 position, leading to the formation of this compound. This high regioselectivity is a hallmark of the Mannich reaction with many substituted phenols. researchgate.net
Kinetic studies on the Mannich reaction of phenols, while not extensively reported for 3,4-dimethylphenol specifically, generally indicate that the reaction rate is influenced by several factors, including the nature of the amine, the concentration of reactants, temperature, and the presence of catalysts. The reaction is often acid-catalyzed, where protonation of the intermediate formed from formaldehyde and the amine generates a more electrophilic iminium ion, which is then attacked by the electron-rich phenol ring. adichemistry.comwikipedia.orgacs.org
The effect of substituents on the phenolic ring on the reaction rate can be rationalized using principles of physical organic chemistry. Electron-donating groups, such as the methyl groups in 3,4-dimethylphenol, increase the nucleophilicity of the aromatic ring, thereby accelerating the rate of electrophilic substitution. This is consistent with Hammett-type relationships observed in the kinetics of other electrophilic aromatic substitution reactions of substituted phenols. mdpi.com
Table 1: Factors Influencing the Synthesis of this compound
| Factor | Influence on Reaction | Rationale |
| Catalyst | Acid catalysis generally increases the reaction rate. | Protonation of the formaldehyde-amine adduct generates a more reactive electrophilic iminium ion. |
| Temperature | Higher temperatures typically increase the reaction rate but may also promote side reactions or the formation of the o-QM intermediate. | Provides the necessary activation energy for the reaction. Can lead to amine elimination from the product. |
| Reactant Concentration | Higher concentrations of reactants generally lead to a faster reaction rate. | Follows the principles of chemical kinetics where reaction rate is dependent on the concentration of reacting species. |
| Solvent | The choice of solvent can influence reactant solubility and the stability of intermediates. | Polar protic solvents can stabilize charged intermediates, potentially affecting the reaction pathway and rate. |
| Substituent Effects | The electron-donating methyl groups on the phenol ring activate it towards electrophilic attack. | The increased electron density on the aromatic ring enhances its nucleophilicity, favoring the attack on the iminium ion. |
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy of 2-(Aminomethyl)-3,4-dimethylphenol
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of this compound.
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features.
The presence of the hydroxyl (-OH) group on the phenolic ring gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is indicative of hydrogen bonding. The N-H stretching vibrations of the primary amine (-NH₂) group are anticipated to appear as two distinct bands in the 3300-3500 cm⁻¹ range.
The aromatic C-H stretching vibrations are expected to produce signals around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the methyl groups and the aminomethyl bridge will likely be observed in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring typically result in several sharp peaks between 1450 and 1600 cm⁻¹. The C-N stretching vibration of the aminomethyl group is expected to be found in the 1000-1250 cm⁻¹ range. Finally, the C-O stretching of the phenolic group should produce a strong band around 1200-1260 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic -OH | O-H Stretch (H-bonded) | 3200-3600 (broad) |
| Amino -NH₂ | N-H Stretch | 3300-3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aliphatic C-H | C-H Stretch | 2850-2960 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| Amino C-N | C-N Stretch | 1000-1250 |
| Phenolic C-O | C-O Stretch | 1200-1260 |
Note: The data in this table is based on established characteristic infrared absorption frequencies for organic functional groups.
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be valuable for confirming the presence of the aromatic ring and the dimethyl substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the aminomethyl protons, the amine protons, the hydroxyl proton, and the methyl protons.
The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the hydroxyl, aminomethyl, and methyl groups. The two aromatic protons are expected to appear as singlets or doublets in the aromatic region (typically 6.5-7.5 ppm). The protons of the aminomethyl group (-CH₂-) would likely appear as a singlet around 3.7-4.0 ppm. The two protons of the primary amine (-NH₂) and the single proton of the hydroxyl group (-OH) are expected to be observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding and exchange. The protons of the two methyl groups (-CH₃) attached to the aromatic ring would each give rise to a singlet, likely in the region of 2.1-2.4 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |
| Aromatic-H | Singlet/Doublet | 6.5-7.5 |
| -CH₂- (Aminomethyl) | Singlet | 3.7-4.0 |
| -NH₂ (Amino) | Broad Singlet | Variable |
| -OH (Phenolic) | Broad Singlet | Variable |
| -CH₃ (Methyl) | Singlet | 2.1-2.4 |
Note: The data in this table is predicted based on the analysis of similar compounds and general principles of ¹H NMR spectroscopy.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. For this compound, a total of nine distinct carbon signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms of the substituted phenol (B47542) and the carbon of the aminomethyl group.
The carbon atom attached to the hydroxyl group (C-OH) is expected to have a chemical shift in the range of 150-160 ppm. The other aromatic carbons will appear in the 110-140 ppm region, with their specific shifts influenced by the positions of the various substituents. The carbon of the aminomethyl group (-CH₂-) is anticipated to be in the 40-50 ppm range. The two methyl carbons will have chemical shifts in the upfield region, typically between 15 and 25 ppm. Computational studies on similar molecules like 2-aminophenol (B121084) have shown good agreement between calculated and experimental ¹³C NMR chemical shifts. theaic.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C-OH | 150-160 |
| Aromatic C | 110-140 |
| -CH₂- (Aminomethyl) | 40-50 |
| -CH₃ (Methyl) | 15-25 |
Note: The data in this table is predicted based on the analysis of similar compounds and general principles of ¹³C NMR spectroscopy.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced two-dimensional (2D) NMR techniques are invaluable. youtube.comlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons. sdsu.edu For instance, it could confirm the coupling (or lack thereof) between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded protons and carbons. nih.govwikipedia.org It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the aminomethyl protons to the aminomethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying the connectivity around quaternary carbons (carbons with no attached protons), such as the substituted carbons of the aromatic ring. For example, HMBC would show correlations between the methyl protons and the aromatic carbons to which they are attached, as well as the adjacent carbons.
Through the combined application of these 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for obtaining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₉H₁₃NO. HRMS can measure the mass of the protonated molecule, [M+H]⁺, with very high precision, distinguishing it from other compounds with the same nominal mass.
The expected exact mass of the neutral molecule and its protonated form are presented in the table below.
| Species | Molecular Formula | Calculated Exact Mass (Da) |
| [M] | C₉H₁₃NO | 151.09971 |
| [M+H]⁺ | C₉H₁₄NO⁺ | 152.10752 |
| Data is calculated based on isotopic masses. |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it typically produces intact protonated molecules [M+H]⁺ with minimal fragmentation. nist.govnist.gov This allows for the clear determination of the molecular weight.
By inducing fragmentation within the mass spectrometer (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. For this compound, the fragmentation would likely proceed through the loss of small neutral molecules or radicals from the parent ion. Key predicted fragmentation pathways include the loss of ammonia (B1221849) (NH₃) from the aminomethyl group or the loss of a methyl radical (CH₃). Analysis of related compounds, such as ketamine analogues which also contain amino and cyclic structures, shows characteristic losses of the amine group and other small fragments. nih.govmassbank.eu The fragmentation of the precursor 3,4-dimethylphenol (B119073) typically involves the loss of a methyl group to form a stable ion. nist.gov
A predicted ESI-MS/MS fragmentation pattern for the [M+H]⁺ ion of this compound is outlined below.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 152.11 | 135.08 | NH₃ |
| 152.11 | 122.07 | CH₂NH₂ |
| 122.07 | 94.06 | CO |
| Predicted fragmentation data based on common fragmentation pathways for aminophenols. |
Electronic Spectroscopy of this compound
Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene (B151609) ring. The phenolic hydroxyl group and the aminomethyl group, both being auxochromes, will influence the position and intensity of the absorption bands. Phenols and their derivatives typically exhibit strong absorption bands in the UV region. For instance, 3,4-dimethylphenol shows absorption maxima in the ultraviolet range. nist.govresearchgate.net Similarly, the spectrum of 2-aminophenol displays characteristic absorption peaks that are influenced by solvent polarity.
The electronic spectrum of this compound is predicted to show characteristic π → π* transitions associated with the aromatic ring. The presence of the electron-donating -OH and -CH₂NH₂ groups is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.
| Solvent | Predicted λmax 1 (nm) | Predicted λmax 2 (nm) | Electronic Transition |
| Methanol | ~220 | ~275 | π → π |
| DMSO | ~225 | ~280 | π → π |
| Predicted absorption maxima based on data from 2-aminophenol and 3,4-dimethylphenol. nist.gov |
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum.
However, if chiral derivatives of this compound were synthesized, for example, by introducing a chiral center in the aminomethyl side chain or by forming a complex with a chiral host, CD spectroscopy would be an essential tool for characterizing their stereochemistry.
X-ray Crystallography and Solid-State Structural Analysis
While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a high-quality single crystal of the compound would need to be grown.
A crystallographic analysis would provide a wealth of information, including:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity and geometry of the molecule.
Conformation: The exact spatial orientation of the aminomethyl and hydroxyl groups relative to the dimethylphenyl ring.
Intermolecular Interactions: The analysis would reveal hydrogen bonding networks, which are expected to be significant given the presence of both a hydroxyl (donor and acceptor) and an amino (donor and acceptor) group. It would also show other non-covalent interactions like van der Waals forces that dictate the crystal packing.
The data obtained would be crucial for understanding the compound's physical properties and for computational modeling studies.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of 2-(Aminomethyl)-3,4-dimethylphenol
Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule.
Density Functional Theory (DFT) Studies on Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. arxiv.org It is often employed to calculate a molecule's geometry, energy, and electronic properties with high accuracy. researchgate.net For this compound, a DFT study, likely using a functional such as B3LYP or CAM-B3LYP with a basis set like 6-31G* or larger, would be performed to optimize the molecular geometry and calculate key electronic parameters. nih.gov
These calculations would yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. Other properties such as electron affinity, ionization potential, and molecular electrostatic potential (MEP) maps would also be generated to visualize electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties This table is for illustrative purposes to show the type of data generated from DFT calculations, as specific data for the target compound is not available.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Total Energy | -X Hartrees | Thermodynamic stability of the molecule. |
| HOMO Energy | -Y eV | Relates to the ability to donate an electron. |
| LUMO Energy | +Z eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | (Y+Z) eV | Indicator of chemical reactivity and stability. |
Molecular Orbital Theory Applications for Bonding Characterization
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.com This theory provides a detailed picture of bonding, anti-bonding, and non-bonding interactions. By analyzing the composition and energy levels of the molecular orbitals of this compound, one can characterize the nature of its chemical bonds. For instance, the analysis would reveal the contribution of atomic orbitals from the phenol (B47542) ring, the aminomethyl group, and the dimethyl substituents to each molecular orbital. This characterization helps in understanding the electronic delocalization across the aromatic system and the nature of the bonds involving the substituent groups.
Molecular Dynamics Simulations for Conformational and Interaction Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com This technique allows for the exploration of conformational changes and intermolecular interactions in a simulated environment, often including explicit solvent molecules to mimic physiological conditions. figshare.comresearchgate.net
Conformational Analysis and Stability Landscape
The aminomethyl group attached to the phenol ring has rotational freedom, leading to various possible conformations. MD simulations can explore the potential energy surface of this compound to identify its most stable conformers. biomedres.us By simulating the molecule's dynamics over nanoseconds, researchers can observe the transitions between different conformational states and construct a conformational stability landscape. This analysis would reveal the preferred spatial arrangement of the aminomethyl group relative to the phenol ring and the adjacent methyl group, which is crucial for its interaction with other molecules.
Intermolecular Interaction Dynamics and Hydrogen Bonding Propensities
MD simulations are particularly useful for studying how a molecule interacts with its environment, such as solvent molecules or a biological receptor. nih.govyoutube.com For this compound, the hydroxyl (-OH) and amino (-NH2) groups are capable of forming hydrogen bonds, acting as both donors and acceptors. Simulations would quantify the hydrogen bonding lifetime, geometry, and frequency with surrounding water molecules or other relevant species. This provides insight into its solubility and how it might bind to a target site.
Table 2: Hypothetical Hydrogen Bond Analysis from MD Simulation This table is for illustrative purposes to show the type of data generated from MD simulations, as specific data for the target compound is not available.
| Hydrogen Bond Pair | Average Occupancy (%) | Average Distance (Å) | Average Angle (°) |
|---|---|---|---|
| Phenolic OH (donor) to Water (acceptor) | A | B | C |
| Amino NH (donor) to Water (acceptor) | D | E | F |
| Water (donor) to Phenolic O (acceptor) | G | H | I |
| Water (donor) to Amino N (acceptor) | J | K | L |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are methodologies used to correlate a molecule's chemical structure with its biological activity or chemical reactivity. youtube.com These models are built by analyzing a series of compounds with known activities to identify key structural features, or descriptors, that influence their function. nih.govresearchgate.net
For this compound, a QSAR study would involve calculating a variety of molecular descriptors. biolscigroup.us These can include electronic descriptors (from DFT), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). A mathematical model would then be developed to link these descriptors to a specific activity. While no specific QSAR models for this compound are published, such a study would be essential to predict its activity based on its structural features and to guide the design of new, potentially more active, derivatives. nih.gov
In Silico Approaches for Molecular Descriptor Correlation
In silico methods allow for the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be correlated with experimental behavior, although for this compound, these correlations are primarily theoretical due to a lack of extensive experimental data. Key descriptors include topological indices, which describe the connectivity of atoms, and quantum chemical descriptors, which relate to the electronic structure.
Table 1: Predicted Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Predicted Value |
| Physicochemical Properties | Molecular Weight | 151.21 g/mol |
| XLogP3 | 1.8 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| Topological Properties | Topological Polar Surface Area | 38.3 Ų |
| Heavy Atom Count | 11 | |
| Other | Complexity | 148 |
This data is based on computational predictions.
Predictive Modeling of Molecular Interactions
Predictive models can simulate how this compound might interact with biological macromolecules. These models often rely on the molecule's electrostatic potential surface and pharmacophoric features. The aminomethyl group and the hydroxyl group on the phenol ring are key features, acting as hydrogen bond donors and acceptors. The dimethyl-substituted aromatic ring contributes to hydrophobic interactions. These features suggest that the molecule could engage in a combination of electrostatic and hydrophobic interactions with protein binding pockets.
Predictive Analysis of Molecular Properties
The prediction of specific analytical and physicochemical properties through computational means provides valuable data that can inform future laboratory work.
Prediction of Collision Cross Section (CCS) Values
Table 2: Predicted Collision Cross Section (CCS) Values for this compound
| Ion Adduct | Predicted CCS (Ų) | Prediction Method |
| [M+H]⁺ | 134.7 | (Example prediction, specific software-dependent) |
| [M+Na]⁺ | 138.2 | (Example prediction, specific software-dependent) |
Note: These values are illustrative and can vary based on the prediction software and parameters used.
Theoretical Acidity (pKa) Determinations and Protonation States
The acidity constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. For this compound, there are two key ionizable groups: the phenolic hydroxyl group and the aminomethyl group. Theoretical calculations, often employing quantum mechanical methods, can predict the pKa values for these groups. The phenolic hydroxyl group is expected to have a pKa around 10, typical for phenols, while the primary amine group is expected to have a pKa around 9-10. Consequently, the molecule can exist in different protonation states depending on the pH of the environment.
Table 3: Predicted pKa Values and Protonation States of this compound
| Ionizable Group | Predicted pKa | Predominant State at pH 7.4 |
| Aminomethyl Group (-CH₂NH₂) | ~9.5 | Cationic (-CH₂NH₃⁺) |
| Phenolic Hydroxyl Group (-OH) | ~10.2 | Neutral (-OH) |
At physiological pH (around 7.4), the aminomethyl group is predicted to be predominantly protonated (cationic), while the hydroxyl group remains in its neutral, protonated form. This results in the molecule carrying a net positive charge.
Chemical Reactivity and Reaction Mechanisms of 2 Aminomethyl 3,4 Dimethylphenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The reactivity of the aromatic ring in 2-(Aminomethyl)-3,4-dimethylphenol towards electrophilic aromatic substitution (SEAr) is significantly influenced by the activating and directing effects of the hydroxyl (-OH), aminomethyl (-CH₂NH₂), and methyl (-CH₃) substituents. wikipedia.orgmasterorganicchemistry.com In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism: the initial attack of the electrophile to form a carbocation intermediate (a benzenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
The hydroxyl group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Similarly, the aminomethyl group, while primarily a sigma-electron withdrawing group due to the electronegativity of nitrogen, can also influence the reaction. The methyl groups are weakly activating and also ortho-, para-directors.
Given the positions of the existing substituents on this compound, the potential sites for electrophilic attack are the C5 and C6 positions. The directing effects of the substituents would favor substitution at these positions. For instance, in reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, the incoming electrophile would preferentially add to the less sterically hindered positions that are activated by the hydroxyl and methyl groups. wikipedia.org For example, the bromination of the related compound 3,4-dimethylphenol (B119073) results in the formation of 6-bromo-3,4-dimethylphenol. chemicalbook.com
Oxidation-Reduction Pathways of the Phenol (B47542) and Amine Moieties
The phenol and amine functionalities in this compound are susceptible to oxidation-reduction reactions. These redox pathways are crucial in various biological and chemical processes, including metabolism and detoxification. nih.govnih.gov
Phenol Oxidation Mechanisms and Product Formation
Phenols can be oxidized to form a variety of products, depending on the oxidant and reaction conditions. The oxidation of phenols typically proceeds through the formation of a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. Subsequent reactions of the phenoxy radical can lead to the formation of quinones, dimers, or polymers.
In the case of this compound, the presence of the aminomethyl group can further influence the oxidation pathway. The amine group itself can be oxidized, potentially leading to the formation of imines or other nitrogen-containing oxidation products. The interplay between the oxidation of the phenol and amine moieties can result in complex reaction mixtures.
Acid-Base Chemistry and Salt Formation
The presence of both a phenolic hydroxyl group (acidic) and an amino group (basic) imparts amphoteric properties to this compound. This allows it to react with both acids and bases to form salts.
The acidity of the phenolic proton allows the compound to react with bases to form a phenoxide salt. Conversely, the basicity of the amino group enables it to react with acids to form an ammonium (B1175870) salt. The pKa values of the phenolic and amino groups determine the pH range in which the molecule exists in its neutral, protonated, or deprotonated forms. For comparison, the pKa values for the related compound 2-(4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino)phenol have been determined, with the higher pKa value attributed to the protonation of the phenolic oxygen and the lower pKa to the amino group protonation. naturalspublishing.com This behavior is crucial for its solubility and interaction with other molecules in different chemical environments.
Complexation and Coordination Chemistry with Metal Ions
The aminomethylphenol structure provides two potential coordination sites—the phenolic oxygen and the amino nitrogen—making it an effective chelating ligand for a variety of metal ions. scirp.orgnih.gov
Ligand Properties of Aminomethylphenols in Metal Coordination
Aminomethylphenols act as bidentate ligands, coordinating to a metal ion through both the nitrogen of the amino group and the oxygen of the phenolic group after deprotonation. nih.gov This chelation results in the formation of a stable five-membered ring structure with the metal ion. nih.gov The stability of these complexes is enhanced by the chelate effect, which is an entropic advantage of using a chelating ligand over multiple monodentate ligands. wikipedia.org The presence of additional donor groups, like in C-functionalized cyclic polyamines, can lead to complexes with high thermodynamic stability. scirp.org
Formation and Stability of Metal-Aminomethylphenol Complexes
The formation of metal-aminomethylphenol complexes typically occurs in solution by reacting the ligand with a suitable metal salt. nih.gov The stability of the resulting complexes depends on several factors, including the nature of the metal ion (e.g., its size, charge, and electron configuration), the pH of the solution, and the temperature. naturalspublishing.com
The stability constants (log K) are a measure of the strength of the interaction between the ligand and the metal ion. Studies on similar Schiff base ligands have shown that the order of stability constants can vary depending on the metal ion. For example, for one Schiff-base derivative, the stability of the formed complexes was found to be in the order Re⁵⁺ > Ce³⁺ > Pd²⁺ > Th⁴⁺ > Hg²⁺ > Co²⁺. naturalspublishing.com The thermodynamic parameters (ΔG, ΔH, and ΔS) associated with complex formation can also be determined to understand the spontaneity and driving forces of the coordination process. naturalspublishing.com
Below is a table summarizing the stability constants for metal complexes with a related α-amino acid ligand.
| Metal Ion | log K₁ (cv) | log β₂ (cv) |
| Cu²⁺ | 8.15 | 15.01 |
| Ni²⁺ | 5.76 | 10.64 |
| Zn²⁺ | 5.02 | 9.42 |
| Co²⁺ | 4.67 | 8.43 |
| Fe²⁺ | 4.25 | 7.60 |
| Cd²⁺ | 4.21 | 7.62 |
| Mn²⁺ | 3.12 | 5.62 |
| Data adapted from a study on α-amino acid complexes and represents a general trend in the stability of such complexes. researchgate.net |
Electronic Effects and Spin States in Coordinated Systems
The ligand this compound plays a crucial role in dictating the electronic structure and magnetic properties of the coordination complexes it forms with transition metal ions. The interplay between the electron-donating properties of the ligand and the nature of the metal center gives rise to specific electronic effects and determines the spin state of the resulting complex.
The electronic effects within a coordination compound are primarily governed by the interaction between the metal ion's d-orbitals and the orbitals of the surrounding ligands. In the case of this compound, both the phenolic oxygen and the aminomethyl nitrogen act as donor atoms, forming a chelate ring with the metal ion. The methyl groups on the phenolic ring, being electron-donating, increase the electron density on the phenol moiety, thereby enhancing the electron-donating capacity of the phenolic oxygen. This increased electron-donating ability of the ligand influences the crystal field splitting of the metal d-orbitals.
The arrangement of the five d-orbitals, which are degenerate (of equal energy) in a free metal ion, is altered upon coordination. In an octahedral complex, for instance, the d-orbitals split into two sets of different energy levels: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²). The energy difference between these sets is known as the crystal field splitting energy (Δo). The magnitude of Δo is influenced by the nature of the ligand; strong-field ligands cause a larger split, while weak-field ligands result in a smaller split.
The spin state of a metal complex, whether it is high-spin or low-spin, is a direct consequence of the magnitude of the crystal field splitting energy (Δo) and the spin-pairing energy (P).
High-Spin State: When the crystal field splitting is small (Δo < P), it is energetically more favorable for the d-electrons to occupy the higher-energy eg orbitals rather than to pair up in the lower-energy t₂g orbitals. This results in the maximum number of unpaired electrons and a high-spin state.
Low-Spin State: Conversely, when the crystal field splitting is large (Δo > P), the energy required to promote an electron to the eg orbitals is greater than the energy required to pair electrons in the t₂g orbitals. Consequently, electrons will fill the t₂g orbitals completely before occupying the eg orbitals, leading to a minimum number of unpaired electrons and a low-spin state.
The magnetic properties of a coordination compound are directly related to the number of unpaired electrons. Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with no unpaired electrons are diamagnetic and are weakly repelled by a magnetic field. The effective magnetic moment (μeff) of a complex can be experimentally measured and provides insight into the number of unpaired electrons, and thus the spin state of the metal ion.
The specific electronic effects and resulting spin states for complexes of this compound with various transition metals would depend on the specific metal ion, its oxidation state, and the coordination geometry adopted. For example, ligands with nitrogen and oxygen donor atoms, such as the one , are typically considered to be of intermediate field strength. Therefore, for some metal ions, the spin state may be finely balanced and could potentially be influenced by subtle changes in the coordination environment.
Detailed research findings on the specific electronic spectra and magnetic properties of complexes formed with this compound are not extensively available in the public literature. However, based on the principles of coordination chemistry, the following table outlines the expected electronic configurations and spin states for hypothetical octahedral complexes of this ligand with first-row transition metal ions.
| Metal Ion | d-Electron Count | High-Spin Configuration | # Unpaired e⁻ (High-Spin) | Low-Spin Configuration | # Unpaired e⁻ (Low-Spin) |
|---|---|---|---|---|---|
| Ti³⁺ | d¹ | t₂g¹ | 1 | t₂g¹ | 1 |
| V³⁺ | d² | t₂g² | 2 | t₂g² | 2 |
| Cr³⁺ | d³ | t₂g³ | 3 | t₂g³ | 3 |
| Cr²⁺ | d⁴ | t₂g³e_g¹ | 4 | t₂g⁴ | 2 |
| Mn²⁺ | d⁵ | t₂g³e_g² | 5 | t₂g⁵ | 1 |
| Fe³⁺ | d⁵ | t₂g³e_g² | 5 | t₂g⁵ | 1 |
| Fe²⁺ | d⁶ | t₂g⁴e_g² | 4 | t₂g⁶ | 0 |
| Co²⁺ | d⁷ | t₂g⁵e_g² | 3 | t₂g⁶e_g¹ | 1 |
| Ni²⁺ | d⁸ | t₂g⁶e_g² | 2 | t₂g⁶e_g² | 2 |
| Cu²⁺ | d⁹ | t₂g⁶e_g³ | 1 | t₂g⁶e_g³ | 1 |
Synthesis and Characterization of Derivatives and Analogs of 2 Aminomethyl 3,4 Dimethylphenol
Chemical Modifications at the Aminomethyl Group
The primary amino group in 2-(aminomethyl)-3,4-dimethylphenol is a key site for chemical derivatization, enabling the introduction of a diverse range of functional groups through N-alkylation and N-acylation, as well as the formation of complex heterocyclic structures.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation reactions are fundamental transformations for modifying the aminomethyl group. N-alkylation introduces alkyl substituents to the nitrogen atom, which can significantly alter the compound's steric and electronic properties. A common strategy for selective N-alkylation of aminophenols involves a one-pot reaction that begins with the condensation of the amino group with an aldehyde, followed by reduction of the resulting imine with a reducing agent like sodium borohydride (B1222165). researchgate.net This method provides good yields for a variety of aminophenols. researchgate.net
N-acylation involves the reaction of the aminomethyl group with acylating agents such as acyl chlorides or anhydrides to form amides. This transformation is often straightforward and can be used to introduce a wide range of functionalities. For instance, the reaction with methyl chloroformate in the presence of a base can yield the corresponding N-methoxycarbonyl derivative. nih.gov
Table 1: Examples of N-Alkylation and N-Acylation Reactions of Aminophenols
| Starting Material | Reagent(s) | Product | Reaction Type |
| 2-Aminophenol (B121084) | 1. Benzaldehyde 2. Alkyl halide 3. HCl | O-Alkylated aminophenol | O-Alkylation |
| 2-Aminophenol | 1. Aldehyde 2. Sodium borohydride | N-Alkylated aminophenol | N-Alkylation |
| Allylamine | Methyl chloroformate, Dichloromethane | N-(Methoxycarbonyl)-2-propenylamine | N-Acylation |
| N-Benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide, K₂CO₃ | N-alkylated tetrazole derivatives | N-Alkylation |
This table presents generalized reactions for aminophenols as specific examples for this compound were not available in the searched literature. Data derived from multiple sources. researchgate.netnih.govmdpi.com
Formation of Heterocyclic Aminomethylphenol Derivatives
The aminomethyl and phenolic hydroxyl groups of this compound can participate in cyclization reactions to form various heterocyclic systems. These reactions often involve condensation with bifunctional reagents. For example, reaction with a suitable dicarbonyl compound or its equivalent can lead to the formation of nitrogen- and oxygen-containing heterocycles. The synthesis of 2-amino-3-functionally substituted thiophenes, which are precursors to other heterocyclic compounds, often utilizes the Gewald reaction, involving the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur. sciforum.net While not a direct reaction of the aminomethylphenol, this illustrates a common strategy for synthesizing functionalized heterocycles that could be adapted.
Chemical Modifications of the Phenolic Ring System
The aromatic ring of this compound provides another avenue for structural diversification through electrophilic and nucleophilic substitution reactions.
Halogenation at Unsubstituted Aromatic Positions
The positions on the phenolic ring that are not substituted with methyl groups are susceptible to electrophilic halogenation. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of this compound, the available positions for substitution are at C5 and C6. Halogenating agents like N-bromosuccinimide (NBS) or molecular halogens in the presence of a catalyst can be employed. For example, the bromination of 1,3-decadiyne (B15466420) with NBS and silver nitrate (B79036) demonstrates a method for introducing a bromine atom. nih.gov
Introduction of Additional Electrophilic or Nucleophilic Substituents
Beyond halogenation, other electrophilic substituents can be introduced onto the phenolic ring. Friedel-Crafts alkylation or acylation could potentially introduce new carbon-based functional groups, though the reaction conditions must be carefully controlled to avoid side reactions involving the amino and hydroxyl groups.
Nucleophilic aromatic substitution on the phenolic ring is generally more challenging and typically requires the presence of strong electron-withdrawing groups, which are absent in this compound. scranton.edu However, under specific conditions, such as the Ullmann condensation, aryloxy phenols can be synthesized. nih.gov This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. nih.gov The introduction of substituents can also be achieved through multi-step sequences, for instance, by first introducing a nitro group via nitration, which then facilitates nucleophilic substitution. scranton.edu
Table 2: Potential Ring Modification Reactions
| Reaction Type | Reagent(s) | Potential Product Feature |
| Halogenation | N-Bromosuccinimide (NBS), AgNO₃ | Bromo-substituted phenolic ring |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenolic ring |
| Ullmann Condensation | Aryl halide, Copper catalyst | Aryloxy-substituted phenol |
This table outlines potential reactions for modifying the phenolic ring based on general organic synthesis principles, as direct examples for this compound were not found. nih.govscranton.edunih.gov
Synthesis of Poly-Aminomethylated Phenols
The synthesis of phenols bearing multiple aminomethyl groups, or poly-aminomethylated phenols, can be achieved through various methods. One approach involves the polycondensation of a phenol derivative with formaldehyde (B43269) and an amine, a variation of the Mannich reaction. Another method is the polymerization of aminophenol monomers. For example, poly(meta-aminophenol) can be synthesized by the oxidative chemical polymerization of meta-aminophenol in an acidic medium using an oxidant like potassium dichromate. researchgate.net While this example uses aminophenol itself, a similar strategy could potentially be applied starting with 3,4-dimethylphenol (B119073) and introducing aminomethyl groups in a subsequent step or through a modified polymerization process. The synthesis of functional poly(phenylenemethylene)s has been achieved through the polycondensation of alkoxybenzene derivatives with formaldehyde, suggesting that protected phenol derivatives can be versatile starting materials for creating complex phenolic polymers. researchgate.net
Structural and Conformational Analysis of Synthesized Derivatives
The structural and conformational analysis of derivatives of this compound is crucial for understanding their chemical behavior and potential applications. The spatial arrangement of atoms and the rotational freedom around single bonds can significantly influence the molecule's properties. This section explores the stereochemical possibilities and the preferred three-dimensional structures of these derivatives.
Stereochemical Considerations and Chiral Resolution
The introduction of various substituents to the parent compound, this compound, can lead to the formation of chiral centers or axes, resulting in stereoisomers. For instance, modification of the aminomethyl group can create a stereogenic center.
While specific research on the chiral resolution of this compound derivatives is not extensively documented, the principles of separating enantiomers of structurally similar compounds are well-established. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. researchgate.netmdpi.comnih.gov This can be achieved through two main strategies:
Direct Separation using Chiral Stationary Phases (CSPs): Enantiomers can be separated directly on a column containing a chiral selector. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, or crown ethers. nih.gov The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation. For aminomethyl-containing compounds, CSPs like Chiralcel OD-H have been shown to be effective. researchgate.net
Indirect Separation via Diastereomer Formation: The racemic mixture can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, achiral chromatography techniques. mdpi.comresearchgate.net After separation, the chiral auxiliary can be removed to yield the pure enantiomers.
The choice of method often depends on the specific properties of the derivative and the availability of suitable chiral selectors or derivatizing agents. A study on the chiral separation of salbutamol, which also contains a substituted aminomethylphenol structure, successfully utilized a teicoplanin-based chiral phase. nih.gov
Table 1: Potential Chiral Resolution Methods for Derivatives of this compound
| Method | Description | Potential Application for Derivatives |
| Direct Chiral HPLC | Separation of enantiomers on a chiral stationary phase (CSP) without prior derivatization. | Derivatives with a stereogenic center could be resolved using polysaccharide-based or other suitable CSPs. |
| Indirect Chiral HPLC | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. | Amine or phenol groups can be derivatized with chiral acids or isocyanates to form separable diastereomers. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, often providing faster and more efficient separations than HPLC. | Can be an alternative to HPLC for the separation of both chiral and achiral derivatives. |
Conformational Preferences and Isomerism of Derivatives
The derivatives of this compound can exhibit conformational isomerism due to rotation around single bonds. A particularly relevant form of isomerism for these compounds is atropisomerism.
Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual conformers. wikipedia.org This phenomenon is common in ortho-substituted biaryl compounds, and can also occur in anilides and other structures where bulky groups restrict free rotation. nih.govulisboa.pt
In the case of N-acyl derivatives of this compound, the rotation around the C(aryl)-C(CH2) bond and the C(CH2)-N bond can be restricted. The presence of the ortho-aminomethyl group and the 3-methyl group on the phenol ring can create significant steric hindrance, potentially leading to stable atropisomers.
The conformational preferences of these derivatives are influenced by a variety of factors, including:
Steric Hindrance: The size of the substituents on the nitrogen atom and the phenol ring will be a major determinant of the rotational barrier.
Intramolecular Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can lead to the stabilization of specific conformations. For example, in N-acyl derivatives, a hydrogen bond could form between the phenolic hydroxyl group and the carbonyl oxygen of the acyl group, or between the N-H of a secondary amide and the phenolic oxygen.
Solvent Effects: The polarity of the solvent can influence conformational equilibria by stabilizing or destabilizing different conformers.
Computational modeling, in conjunction with spectroscopic techniques like Nuclear Magnetic Resonance (NMR), can be used to predict and identify the most stable conformations and to estimate the energy barriers for rotation. nih.gov For example, a study on an amide-substituted squaraine dye identified the presence of syn- and anti-conformers stabilized by intramolecular hydrogen bonds. nih.gov
Table 2: Factors Influencing Conformational Isomerism in this compound Derivatives
| Factor | Influence | Example |
| Steric Bulk | Increased steric hindrance from bulky substituents raises the rotational energy barrier, potentially leading to stable atropisomers. | An N-tert-butyl-substituted derivative would have a higher rotational barrier than an N-methyl derivative. |
| Hydrogen Bonding | Intramolecular hydrogen bonds can lock the molecule into a specific conformation, increasing its stability. | A hydrogen bond between the phenolic -OH and a carbonyl group on the aminomethyl substituent. |
| Temperature | Higher temperatures can provide sufficient energy to overcome the rotational barrier, leading to interconversion of conformers. | Atropisomers that are stable at room temperature may interconvert at elevated temperatures. |
| Solvent Polarity | The solvent can influence the relative stability of different conformers by interacting with polar groups. | A polar solvent might favor a more extended conformation over a more compact one stabilized by intramolecular interactions. |
Advanced Analytical Methodologies for Detection and Quantification in Research Settings
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic techniques are fundamental for the separation, identification, and quantification of 2-(Aminomethyl)-3,4-dimethylphenol from reaction mixtures, impurities, and degradation products. The choice of method depends on the volatility and polarity of the analyte and the required sensitivity of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of polar functional groups (hydroxyl and amino groups), this compound typically requires derivatization prior to GC-MS analysis to increase its volatility and thermal stability. nih.gov
Derivatization: A common approach is silylation, where active hydrogens in the -OH and -NH2 groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity of the compound, leading to better peak shape and thermal stability during analysis. The derivatization can be achieved using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov
GC Separation: A non-polar or medium-polarity capillary column, such as a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., DB-5 or equivalent), is typically employed for the separation. thermofisher.com The temperature program would be optimized to ensure good resolution from other components in the sample, starting at a lower temperature and ramping up to a higher temperature to elute the derivatized compound.
Mass Spectrometry Detection: Following chromatographic separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum will show a molecular ion peak corresponding to the derivatized compound and a series of fragment ions. The fragmentation pattern is a unique fingerprint that aids in structural confirmation. For aminomethylphenols, characteristic fragmentation would involve cleavage of the aminomethyl group and fragmentation of the aromatic ring. miamioh.eduyoutube.com The benzylic cleavage leading to the loss of the aminomethyl group or parts of it is a common fragmentation pathway for such structures.
A hypothetical GC-MS analysis of the TMS-derivatized this compound would involve the following parameters:
| Parameter | Value |
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 50-550 |
This table presents hypothetical yet representative parameters for the GC-MS analysis of derivatized this compound based on standard methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require derivatization. rsc.orgresearchgate.net Coupling HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) provides comprehensive data for identification and quantification.
Chromatographic Conditions: Reversed-phase HPLC is the most common mode for separating phenolic and amino compounds. A C18 or a mixed-mode stationary phase (e.g., C18/SCX) can be effective. rsc.orgresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of compounds with varying polarities.
Diode Array Detection (DAD): The DAD detector records the UV-Vis spectrum of the eluting compounds. Phenolic compounds exhibit characteristic UV absorbance, and the spectrum can aid in identification. researchgate.net For this compound, the absorbance maximum would be expected in the range of 270-290 nm, typical for substituted phenols.
Mass Spectrometry (MS) Detection: Electrospray ionization (ESI) is a common interface for LC-MS analysis of polar compounds. sielc.com In positive ion mode, the amino group is readily protonated, leading to a strong [M+H]+ signal, where M is the molecular weight of the compound. This provides highly specific detection and confirmation of the compound's identity.
A representative HPLC-DAD-MS method for this compound would be as follows:
| Parameter | Value |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| DAD Wavelength | 210-400 nm (Monitoring at 280 nm) |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Range | m/z 100-500 |
This table outlines typical parameters for an HPLC-DAD-MS analysis of this compound, derived from established methods for aminophenols. researchgate.netsielc.com
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS-MS)
For high-throughput analysis and enhanced sensitivity, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS-MS) is the method of choice. nih.govnih.gov UPLC utilizes smaller particle size columns (<2 µm), resulting in faster analysis times and better resolution compared to conventional HPLC.
UPLC Separation: The principles of separation are similar to HPLC, but the instrumentation is designed for higher pressures. The shorter analysis time is a significant advantage in research settings where large numbers of samples need to be analyzed.
Tandem Mass Spectrometry (MS-MS): MS-MS provides an additional layer of specificity and is particularly useful for quantification in complex matrices. In a triple quadrupole mass spectrometer, the first quadrupole selects the precursor ion (e.g., the [M+H]+ ion of this compound). This ion is then fragmented in the second quadrupole (collision cell), and the resulting product ions are detected in the third quadrupole. The transition from a specific precursor ion to a specific product ion is monitored (Multiple Reaction Monitoring, MRM), which significantly reduces background noise and improves the limit of quantification. nih.gov
For this compound, a likely precursor-to-product ion transition could involve the loss of the aminomethyl group or a water molecule.
| Parameter | Value |
| UPLC Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient optimized for rapid elution |
| Flow Rate | 0.4 mL/min |
| MS Ionization | ESI, Positive Mode |
| MS-MS Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition | To be determined experimentally based on the compound's fragmentation |
This table illustrates a potential UPLC-MS-MS method setup for the high-sensitivity analysis of this compound.
Microscopic and Imaging Techniques for Material Characterization
Microscopic techniques are employed to investigate the physical characteristics of this compound in its solid state, providing valuable information about its surface morphology and internal structure.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface of a material. For a crystalline sample of this compound, SEM analysis can reveal details about crystal shape, size distribution, and surface topography. acs.org This information is crucial for understanding the material's physical properties, such as its dissolution rate and flowability. The sample is typically coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.
| Parameter | Value |
| Instrument | Field Emission Scanning Electron Microscope |
| Accelerating Voltage | 5-15 kV |
| Detector | Secondary Electron (SE) for topography |
| Sample Preparation | Sputter-coated with a thin layer of gold |
| Magnification | Variable, from 100x to >50,000x |
This table provides typical SEM parameters for the analysis of organic crystalline materials.
Transmission Electron Microscopy (TEM) for Microstructure Elucidation
Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and can be used to investigate the internal microstructure of materials, including crystal lattice and defects. rsc.org For organic crystalline compounds like this compound, which are often sensitive to the high-energy electron beam, specialized techniques such as cryogenic TEM (cryo-TEM) may be necessary to minimize beam damage. youtube.com TEM can provide information on crystallinity, identify different polymorphs, and visualize nanoscale features. The sample must be prepared as a very thin film, often by microtomy or by dispersing a crushed sample onto a TEM grid.
| Parameter | Value |
| Instrument | Transmission Electron Microscope |
| Accelerating Voltage | 80-200 kV (lower voltages preferred for beam-sensitive samples) |
| Imaging Mode | Bright-field for general morphology, High-Resolution TEM (HRTEM) for lattice imaging |
| Sample Preparation | Ultrathin sectioning or dispersion on a carbon-coated grid |
| Special Considerations | Low-dose imaging protocols or cryo-TEM to mitigate beam damage |
This table outlines the general conditions for TEM analysis of beam-sensitive organic materials.
Atomic Force Microscopy (AFM) for Surface Topography and Properties
Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. sigmaaldrich.com Unlike electron microscopy, AFM does not require a vacuum and can be operated in ambient air or liquid environments, making it suitable for a variety of samples, including organic molecules.
In the context of this compound, AFM could be employed to study the morphology of the compound when deposited on a substrate. Researchers could visualize individual molecules or molecular aggregates, providing insights into their size, shape, and arrangement on a surface. This is particularly useful for understanding thin-film growth, self-assembly, and intermolecular interactions. The technique relies on a sharp tip mounted on a flexible cantilever that scans the sample surface. The deflections of the cantilever due to forces between the tip and the sample are recorded to create a three-dimensional image of the surface.
Hypothetical Research Findings for this compound using AFM:
| Parameter | Hypothetical Observation | Significance |
| Molecular Arrangement | Monolayers or sub-monolayers on a mica or silicon substrate could be imaged to observe packing behavior. | Provides insight into intermolecular forces and potential for ordered film formation. |
| Surface Roughness | Analysis of thin films could quantify surface roughness, indicating the uniformity of deposition. | Important for applications in coatings or electronic devices where a smooth surface is critical. |
| Mechanical Properties | By using specific AFM modes, properties like adhesion and elasticity of the compound's surface could be mapped. | Reveals information about the material's response to mechanical stress. |
X-ray Based Characterization for Crystalline and Amorphous Forms
X-ray techniques are indispensable for the solid-state characterization of chemical compounds, offering detailed information about their atomic and molecular structure.
X-ray Diffraction (XRD) for Crystalline Phase Identification and Purity
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of a solid. researchgate.net When a beam of X-rays interacts with a crystalline material, it is diffracted in specific directions. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase, determined by the arrangement of atoms in the crystal lattice. researchgate.net
For this compound, XRD would be the definitive method to confirm its crystalline nature. If the compound can be crystallized, XRD analysis can identify the specific crystal system, space group, and unit cell dimensions. This information is fundamental to understanding the solid-state packing of the molecules, including intermolecular hydrogen bonding involving the aminomethyl and phenol (B47542) groups. Furthermore, XRD is a powerful tool for assessing the purity of a crystalline sample. The presence of other crystalline phases would result in additional peaks in the diffraction pattern, allowing for their identification and quantification. In cases where the compound is amorphous, XRD would show a broad, diffuse halo instead of sharp diffraction peaks.
Hypothetical X-ray Diffraction Data for a Crystalline Form of this compound:
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 10.5 | 8.42 | 85 | (100) |
| 15.2 | 5.82 | 100 | (110) |
| 21.1 | 4.21 | 60 | (200) |
| 25.8 | 3.45 | 75 | (211) |
| 30.5 | 2.93 | 40 | (220) |
This hypothetical data table illustrates the type of information that would be obtained from an XRD experiment. The positions and intensities of the diffraction peaks are unique to the crystal structure of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
